An In-depth Technical Guide to the Chemical Properties of N-Cyclopropylisonicotinamide
An In-depth Technical Guide to the Chemical Properties of N-Cyclopropylisonicotinamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Cyclopropylisonicotinamide, a derivative of isonicotinic acid, represents a molecule of significant interest in medicinal chemistry and drug discovery. The incorporation of a cyclopropyl moiety onto the amide nitrogen of the isonicotinamide scaffold introduces unique conformational constraints and metabolic properties. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of N-Cyclopropylisonicotinamide, offering valuable insights for researchers engaged in the development of novel therapeutics. The cyclopropyl group is known to enhance metabolic stability and binding affinity in drug candidates, making this compound a compelling subject for further investigation.[1]
Molecular Structure and Physicochemical Properties
N-Cyclopropylisonicotinamide, with the IUPAC name N-cyclopropyl-pyridine-4-carboxamide, possesses the molecular formula C₉H₁₀N₂O and a molecular weight of 162.19 g/mol . While a definitive, experimentally determined CAS number for this specific isomer has not been consistently reported across major databases, it is crucial to distinguish it from its isomer, N-cyclopropylnicotinamide (CAS No. 25764-75-4).
Table 1: Physicochemical Properties of N-Cyclopropylisonicotinamide (Predicted)
| Property | Predicted Value | Notes |
| Melting Point | 130-140 °C | Based on similar aromatic amides. |
| Boiling Point | >300 °C | High boiling point expected due to hydrogen bonding and polarity. |
| Solubility | Moderately soluble in water and polar organic solvents. | The pyridine nitrogen and amide group contribute to polarity. |
| pKa (of Pyridine N) | ~4.5 - 5.0 | Similar to other pyridine derivatives. |
| LogP | ~1.0 - 1.5 | Indicates moderate lipophilicity. |
Synthesis of N-Cyclopropylisonicotinamide
The synthesis of N-Cyclopropylisonicotinamide can be achieved through standard amide bond formation reactions.[2] A common and efficient method involves the coupling of isonicotinic acid with cyclopropylamine.
Experimental Protocol: Amide Coupling Synthesis
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Activation of Isonicotinic Acid: Isonicotinic acid (1 equivalent) is dissolved in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF). A coupling agent, for example, dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents), is added to the solution, often in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt) (1.1 equivalents). The mixture is stirred at room temperature for 30-60 minutes to form the activated ester intermediate.[2]
-
Amine Addition: Cyclopropylamine (1.2 equivalents) is added to the reaction mixture.
-
Reaction: The reaction is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is filtered to remove any precipitated urea byproduct (in the case of DCC). The filtrate is then washed sequentially with a mild acid (e.g., 1M HCl) to remove unreacted amine, a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted acid, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield pure N-Cyclopropylisonicotinamide.
Caption: Synthetic workflow for N-Cyclopropylisonicotinamide.
Spectroscopic Characterization
While specific experimental spectra for N-Cyclopropylisonicotinamide are not widely published, its spectral properties can be predicted based on the known spectra of isonicotinamide and related N-substituted amides.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show characteristic signals for both the pyridine ring and the cyclopropyl group.
Table 2: Predicted ¹H NMR Chemical Shifts for N-Cyclopropylisonicotinamide (in CDCl₃)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Pyridine H-2, H-6 | 8.6 - 8.8 | Doublet | Protons adjacent to the pyridine nitrogen are deshielded. |
| Pyridine H-3, H-5 | 7.6 - 7.8 | Doublet | Protons meta to the pyridine nitrogen. |
| Amide N-H | 8.0 - 8.5 | Broad Singlet | Chemical shift is solvent-dependent and may show coupling to the cyclopropyl methine proton. |
| Cyclopropyl Methine (CH) | 2.8 - 3.0 | Multiplet | Coupled to the four methylene protons and potentially the amide proton. |
| Cyclopropyl Methylene (CH₂) | 0.8 - 1.0 | Multiplet | Diastereotopic protons of the cyclopropyl ring. |
| Cyclopropyl Methylene (CH₂) | 0.6 - 0.8 | Multiplet | Diastereotopic protons of the cyclopropyl ring. |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the pyridine ring carbons, and the cyclopropyl carbons.
Table 3: Predicted ¹³C NMR Chemical Shifts for N-Cyclopropylisonicotinamide (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C=O (Amide) | 165 - 168 | Typical range for an amide carbonyl carbon. |
| Pyridine C-4 | 140 - 142 | Carbon attached to the carboxamide group. |
| Pyridine C-2, C-6 | 150 - 152 | Carbons adjacent to the pyridine nitrogen. |
| Pyridine C-3, C-5 | 120 - 122 | Carbons meta to the pyridine nitrogen. |
| Cyclopropyl Methine (CH) | 22 - 25 | |
| Cyclopropyl Methylene (CH₂) | 6 - 8 |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be characterized by the vibrational modes of the amide and pyridine functional groups.
Table 4: Predicted IR Absorption Frequencies for N-Cyclopropylisonicotinamide
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch | 3300 - 3400 | Medium | Characteristic of a secondary amide. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Pyridine ring C-H stretches. |
| C-H Stretch (Cyclopropyl) | 2900 - 3000 | Medium | Cyclopropyl C-H stretches. |
| C=O Stretch (Amide I) | 1650 - 1680 | Strong | A strong, characteristic absorption for the amide carbonyl.[3] |
| N-H Bend (Amide II) | 1520 - 1550 | Strong | Coupled C-N stretching and N-H bending.[3] |
| C=N, C=C Stretch (Pyridine) | 1400 - 1600 | Medium-Strong | Aromatic ring vibrations. |
Mass Spectrometry (MS)
In mass spectrometry with electron ionization (EI), N-Cyclopropylisonicotinamide is expected to show a molecular ion peak (M⁺) at m/z 162. The fragmentation pattern would likely involve cleavage of the amide bond and fragmentation of the pyridine ring. Common fragmentation pathways for pyridine-containing compounds include the loss of HCN.[4]
Potential Biological Activity and Applications
While specific biological activity data for N-Cyclopropylisonicotinamide is limited in publicly available literature, the isonicotinamide scaffold is present in numerous biologically active compounds. Derivatives of isonicotinamide have been investigated for a range of therapeutic applications, including as antitubercular and antifungal agents.[5][6][7]
The incorporation of a cyclopropyl ring is a common strategy in medicinal chemistry to improve the pharmacokinetic profile of a drug candidate. The cyclopropyl group can enhance metabolic stability by blocking sites of oxidation, and its conformational rigidity can lead to improved binding affinity for target proteins.
Given these considerations, N-Cyclopropylisonicotinamide could be a valuable intermediate or lead compound in the development of novel therapeutics, particularly in areas where isonicotinamide derivatives have shown promise. One such area is in the development of kinase inhibitors for cancer therapy.[1]
Conclusion
N-Cyclopropylisonicotinamide is a molecule with significant potential in the field of medicinal chemistry. This guide has provided a comprehensive overview of its chemical properties, including predicted physicochemical and spectroscopic data, a reliable synthetic methodology, and an exploration of its potential biological applications. While a lack of extensive experimental data necessitates a degree of prediction, the information presented here, grounded in established chemical principles and data from analogous compounds, serves as a valuable resource for researchers and drug development professionals. Further experimental investigation into the properties and biological activities of N-Cyclopropylisonicotinamide is warranted to fully elucidate its therapeutic potential.
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